phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone
Description
Phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at position 1 and a 4-(2-pyrimidinyloxy)phenyl moiety at position 2. This structure combines aromatic and heteroaromatic systems, which are common in pharmaceuticals and agrochemicals due to their bioactivity and stability.
Properties
IUPAC Name |
phenyl-[3-(4-pyrimidin-2-yloxyphenyl)pyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2/c25-19(16-5-2-1-3-6-16)24-14-11-18(23-24)15-7-9-17(10-8-15)26-20-21-12-4-13-22-20/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKLYPJQUXCXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the phenyl and pyrimidinyloxyphenyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone is its potential as an antimicrobial agent. Research indicates that derivatives of pyrazole compounds exhibit notable antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.
Case Study: Antibacterial Efficacy
A study highlighted the synthesis of various pyrazole derivatives, which demonstrated low minimum inhibitory concentration (MIC) values against S. aureus, indicating their effectiveness in inhibiting bacterial growth. The compounds showed a bactericidal effect in time-kill assays and moderate inhibition of biofilm formation .
Anti-inflammatory Properties
This compound has also been explored for its anti-inflammatory effects. Pyrazole derivatives have been linked to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This suggests potential applications in treating inflammatory diseases.
Research Findings
Studies have shown that certain pyrazole derivatives can reduce inflammation markers in vitro and in vivo, indicating their potential utility in developing anti-inflammatory medications .
Anticancer Activity
Emerging research suggests that this compound may exhibit anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Cancer Cell Lines
In vitro studies have demonstrated that specific pyrazole derivatives can selectively induce cell death in various cancer cell lines while sparing normal cells, which is a critical aspect of cancer therapeutics .
Material Science Applications
Beyond biological applications, this compound is being investigated for its properties in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Properties and Performance
The compound's unique electronic structure allows it to function effectively as a light-emitting material, with studies showing promising results in terms of efficiency and stability when incorporated into OLED devices .
Synthesis and Chemical Properties
The synthesis of this compound involves several methods, including multi-step reactions starting from readily available precursors. The compound exhibits a boiling point of approximately 623.9 °C and a density of around 1.28 g/cm³, which are important parameters for its handling and application in various settings .
Mechanism of Action
The mechanism of action of phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The following table compares key structural features and substituents of phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone with similar compounds:
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| This compound (Target) | Pyrazole | 4-(2-Pyrimidinyloxy)phenyl at C3, phenyl at C1 | ~375.4 (estimated) | N/A | N/A |
| (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenylpyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone | Pyrazole + Pyrazolopyrimidine | 3,5-Dimethylpyrazole, 4-aminophenyl linkage | 434.5 | N/A | |
| 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine | Pyrazolopyrimidine + Thienopyrimidine | Thieno[3,2-d]pyrimidine fused system | 356.4 | N/A | |
| 4-(1H-Pyrazol-1-yl)(4-(trifluoromethyl)phenyl)methanone | Pyrazole | 4-Trifluoromethylphenyl | 264.2 | 197–199 | |
| 5-(4-Ethoxyphenyl)-1H-pyrazol-3-ylmethanone | Pyrazole | 4-Ethoxyphenyl at C5, piperidinyl at C3 | 299.4 | N/A |
Key Observations:
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in enhances metabolic stability and lipophilicity compared to the pyrimidinyloxy group in the target compound.
- Amino vs. Oxy Linkages: The 4-aminophenyl group in may facilitate hydrogen bonding, whereas the pyrimidinyloxy group in the target compound could enhance solubility.
Pyrazole Core Formation
- Condensation Reactions: Analogous to , pyrazole derivatives are often synthesized via cyclocondensation of hydrazines with diketones or enaminones. For example, compound 7b in was prepared using bis-enaminones and 5-amino-3-phenyl-1H-pyrazole.
Functionalization of the Phenyl Ring
- Diazonium Salt Coupling: As seen in , aryl diazonium salts can introduce hydrazone groups, though the target compound’s pyrimidinyloxy group may require milder conditions.
- Nucleophilic Aromatic Substitution: Pyrimidinyloxy groups are typically installed via SNAr reactions using hydroxyl-pyrimidine intermediates .
Physicochemical and Spectroscopic Properties
Melting Points and Stability
- The trifluoromethyl analog has a moderate melting point (197–199°C), suggesting lower thermal stability compared to compound 7b in (mp >300°C), which has dual carbonyl groups enhancing crystallinity.
Spectroscopic Data
- IR Spectroscopy: Carbonyl stretches (C=O) in pyrazolyl-methanones appear at ~1720 cm⁻¹ , consistent across analogs.
- NMR Spectroscopy:
Biological Activity
Phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone, also known by its chemical name (4-methoxyphenyl)(3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl)methanone, is a complex organic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H16N4O3, with a molecular weight of 372.38 g/mol. The structure includes a methoxyphenyl group, a pyrimidinyloxyphenyl group, and a pyrazolylmethanone core. This unique structural composition contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H16N4O3 |
| Molecular Weight | 372.38 g/mol |
| CAS Number | 321998-83-8 |
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that derivatives of pyrazole compounds show inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases . The compound's mechanism likely involves the modulation of signaling pathways associated with inflammation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown promising results against various bacterial strains, including E. coli and Staphylococcus aureus. These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Potential
This compound has been investigated for its anticancer properties as well. Some studies indicate that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to interact with specific molecular targets involved in cancer progression enhances its therapeutic potential .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory responses and cancer cell proliferation by binding to their active sites or allosteric sites.
Receptor Modulation: It can modulate receptor functions by altering their conformations or blocking ligand binding, which is critical in mediating various physiological responses.
Case Studies
Several research studies have focused on the synthesis and evaluation of this compound derivatives:
- Anti-inflammatory Study: A derivative exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to dexamethasone's 76% inhibition at 1 µM .
- Antimicrobial Evaluation: In vitro tests showed that certain derivatives effectively inhibited the growth of Bacillus subtilis and Aspergillus niger at concentrations lower than standard antibiotics .
- Anticancer Research: Compounds related to this compound demonstrated significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone, and how do reaction conditions influence yield and purity?
- Methodology : The compound’s synthesis likely involves multi-step reactions, such as:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazines with diketones or α,β-unsaturated ketones under acidic conditions (e.g., acetic acid/ethanol reflux) .
- Step 2 : Functionalization of the phenyl ring with pyrimidinyloxy groups using nucleophilic aromatic substitution (e.g., coupling 2-chloropyrimidine with phenolic intermediates) .
- Critical Parameters : Temperature, solvent polarity, and catalyst selection (e.g., NaOAc for cyclization) significantly affect regioselectivity and yield .
- Data Table :
| Reaction Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate, EtOH/AcOH, reflux | 45–60% | >95% |
| Pyrimidinylation | 2-Chloropyrimidine, K₂CO₃, DMF | 50–70% | >90% |
Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Assign peaks using - and -NMR to confirm regiochemistry (e.g., pyrazole C-H signals at δ 6.5–8.5 ppm; pyrimidine protons at δ 8.0–9.0 ppm) .
- X-ray Crystallography : Use SHELXTL or SHELXL for structure refinement. Dihedral angles between aromatic rings (e.g., pyrazole vs. phenyl) provide insight on planarity and conjugation .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- In vitro : Screen against kinase targets (e.g., JAK/STAT pathways) due to pyrimidine/pyrazole motifs .
- Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive/-negative strains .
- Data Interpretation : Contradictory activity results (e.g., high MIC but low cytotoxicity) may arise from solubility issues, requiring DMSO optimization .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace pyrimidinyloxy with triazoles or furans) .
- Computational Docking : Use AutoDock Vina to predict binding affinities to kinases (e.g., EGFR, VEGFR) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may stem from varying ATP concentrations in kinase assays .
- Dose-Response Curves : Validate activity thresholds using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Q. How can computational tools like Multiwfn aid in analyzing electron density and reactivity?
- Methodology :
- Electrostatic Potential Maps : Use Multiwfn to visualize nucleophilic/electrophilic regions. The pyrimidinyloxy group often shows high electron density, favoring H-bonding interactions .
- Fukui Indices : Predict reactive sites for electrophilic substitution (e.g., C-4 position of pyrazole) .
Q. What crystallographic challenges arise during refinement, and how are they addressed?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
